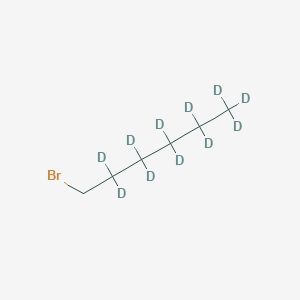![molecular formula C10H7N3O5 B13836735 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is a synthetic organic compound characterized by the presence of a diazenyl group attached to a nitrophenyl ring and an oxolane-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with oxolane-2,4-dione. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process and the subsequent coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with oxolane-2,4-dione under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxolane-2,4-dione moiety can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 3-[(4-aminophenyl)diazenyl]oxolane-2,4-dione.
Substitution: Formation of substituted derivatives depending on the reagents used.
Hydrolysis: Formation of carboxylic acids from the oxolane-2,4-dione moiety.
科学研究应用
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
(E)-2-[(3-Nitrophenyl)diazenyl]-3-oxo-3-phenylpropanal: Another diazenyl compound with potential antiviral activity.
3-(4-Nitrophenyl)oxolane-2,5-dione: A structurally similar compound with different functional groups.
Uniqueness
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of a diazenyl group, nitrophenyl ring, and oxolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H7N3O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
3-[(4-nitrophenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-1-3-7(4-2-6)13(16)17/h1-4,9H,5H2 |
InChI 键 |
JXSGSYZFSSMXAN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


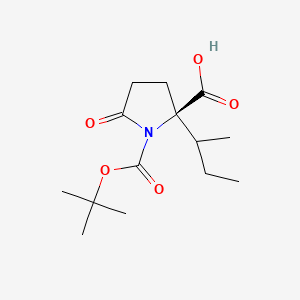
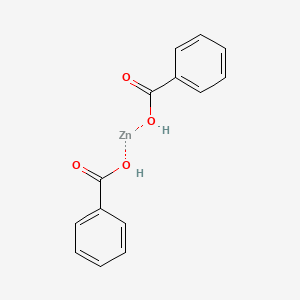

![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

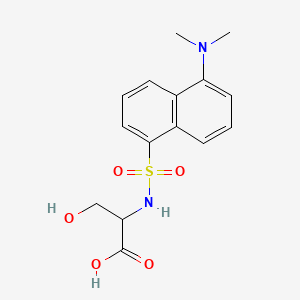
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
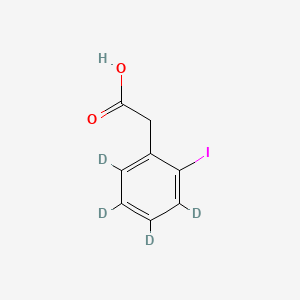
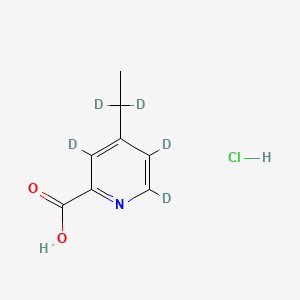
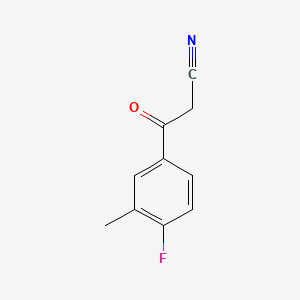
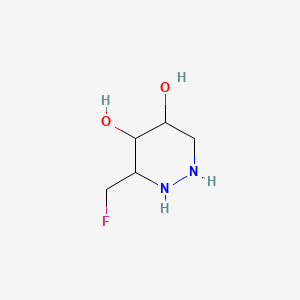
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
